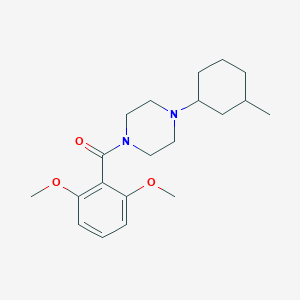
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine, also known as DMCP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. DMCP is a piperazine derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is not yet fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which can lead to an increase in serotonin release and subsequent modulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin signaling, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has also been found to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for further study in the field of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine for lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which is a key player in mood regulation. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one limitation of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is its relatively low potency compared to other compounds that target the 5-HT1A receptor, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine derivatives with increased potency and selectivity for the 5-HT1A receptor. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its anti-inflammatory and antioxidant effects. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine and its effects on neurotransmitter signaling in the brain.
Synthesemethoden
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,6-dimethoxybenzoyl chloride with 3-methylcyclohexylamine to form the intermediate 1-(2,6-dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine. This intermediate is then purified and further reacted with hydrochloric acid to form the final product, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been shown to have unique effects on the central nervous system. Specifically, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylcyclohexyl)piperazine has been found to have an affinity for the serotonin 5-HT1A receptor, which plays a key role in regulating mood and anxiety.
Eigenschaften
Molekularformel |
C20H30N2O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H30N2O3/c1-15-6-4-7-16(14-15)21-10-12-22(13-11-21)20(23)19-17(24-2)8-5-9-18(19)25-3/h5,8-9,15-16H,4,6-7,10-14H2,1-3H3 |
InChI-Schlüssel |
MAAIIVIYJZJRBX-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)


![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

